molecular formula C22H20O2 B14503791 1-(6-Benzyl-2-hydroxy-4-methyl[1,1'-biphenyl]-3-yl)ethan-1-one CAS No. 64648-09-5

1-(6-Benzyl-2-hydroxy-4-methyl[1,1'-biphenyl]-3-yl)ethan-1-one

Cat. No.: B14503791
CAS No.: 64648-09-5
M. Wt: 316.4 g/mol
InChI Key: BCERZNFNYLBOEA-UHFFFAOYSA-N
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Description

1-(6-Benzyl-2-hydroxy-4-methyl[1,1’-biphenyl]-3-yl)ethan-1-one is an organic compound with a complex structure that includes a biphenyl core substituted with benzyl, hydroxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Benzyl-2-hydroxy-4-methyl[1,1’-biphenyl]-3-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where benzyl chloride reacts with a biphenyl derivative in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that are scalable and cost-effective. For example, the use of solid acid catalysts in a continuous flow reactor can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(6-Benzyl-2-hydroxy-4-methyl[1,1’-biphenyl]-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Benzyl-2-hydroxy-4-methyl[1,1’-biphenyl]-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Benzyl-2-hydroxy-4-methyl[1,1’-biphenyl]-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a

Properties

CAS No.

64648-09-5

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

IUPAC Name

1-(4-benzyl-2-hydroxy-6-methyl-3-phenylphenyl)ethanone

InChI

InChI=1S/C22H20O2/c1-15-13-19(14-17-9-5-3-6-10-17)21(18-11-7-4-8-12-18)22(24)20(15)16(2)23/h3-13,24H,14H2,1-2H3

InChI Key

BCERZNFNYLBOEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)C)O)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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